HG-7-85-01

Beschreibung

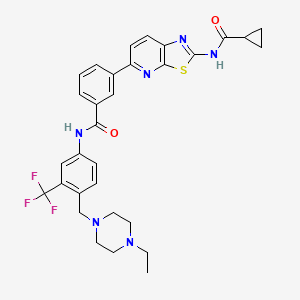

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31F3N6O2S/c1-2-39-12-14-40(15-13-39)18-22-8-9-23(17-24(22)31(32,33)34)35-28(42)21-5-3-4-20(16-21)25-10-11-26-29(36-25)43-30(37-26)38-27(41)19-6-7-19/h3-5,8-11,16-17,19H,2,6-7,12-15,18H2,1H3,(H,35,42)(H,37,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWWRKFUHCSCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of HG-7-85-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-7-85-01 is a potent and selective type II ATP-competitive inhibitor of several clinically relevant tyrosine kinases. This document provides a comprehensive overview of its mechanism of action, detailing its inhibitory profile, effects on cellular signaling pathways, and the experimental methodologies used for its characterization. HG-7-85-01 demonstrates significant activity against wild-type and, notably, the T315I "gatekeeper" mutant of BCR-ABL, a common mechanism of resistance to first-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). Furthermore, it effectively inhibits PDGFRα, Kit, and Src kinases, including their respective gatekeeper mutants. The cellular consequences of this inhibition include the induction of G0/G1 cell cycle arrest and apoptosis in sensitive cell lines.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

HG-7-85-01 functions as a type II ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition allows it to accommodate the bulky isoleucine residue of the T315I gatekeeper mutation in BCR-ABL, a feature that distinguishes it from many other ABL inhibitors.[1][2] Its primary targets include BCR-ABL, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), Mast/stem cell growth factor receptor (Kit), and Src family kinases.

Kinase Inhibition Profile

The inhibitory activity of HG-7-85-01 has been quantified against a panel of kinases, demonstrating a high degree of selectivity for its primary targets. The half-maximal inhibitory concentrations (IC50) highlight its potency against both wild-type and mutant forms of these kinases.

| Kinase Target | IC50 (nM) | Notes |

| BCR-ABL | ||

| BCR-ABL (Wild-Type) | 0.06 µM (cellular GI50) | |

| BCR-ABL (T315I Mutant) | 3 | Also reported as 0.14 µM (cellular GI50) |

| PDGFRα | ||

| PDGFRα (Wild-Type) | Data not available | |

| PDGFRα (T674I Mutant) | Data not available | |

| PDGFRα (T674M Mutant) | Data not available | |

| Kit | ||

| Kit (Wild-Type) | Data not available | |

| Kit (T670I Mutant) | Data not available | |

| Src Family | ||

| c-Src | 190 nM (EC50) | |

| T338I Src | 290 nM (EC50) | |

| T338M Src | 150 nM (EC50) | |

| Other Kinases | ||

| KDR (VEGFR2) | 20 | |

| RET | 30 | |

| Various Other Kinases | >2 µM | Demonstrates high selectivity |

Note: Some specific IC50 values for wild-type and mutant PDGFRα and Kit were not explicitly available in the reviewed literature, though the compound is described as a potent inhibitor of these kinases and their gatekeeper mutants.

Cellular Effects and Signaling Pathways

The inhibition of its target kinases by HG-7-85-01 leads to a cascade of downstream cellular events, culminating in the suppression of proliferation and induction of programmed cell death in cancer cells dependent on these signaling pathways.

Inhibition of Downstream Signaling

HG-7-85-01 effectively blocks the phosphorylation of its target kinases and their downstream signaling effectors. In BCR-ABL expressing cells, this leads to the dephosphorylation of proteins involved in key survival and proliferation pathways, such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.

Induction of Cell Cycle Arrest

Treatment of BCR-ABL-expressing cells with HG-7-85-01 leads to a dose-dependent arrest in the G0/G1 phase of the cell cycle. This is a direct consequence of the inhibition of proliferative signaling pathways that are necessary for cell cycle progression.

Induction of Apoptosis

HG-7-85-01 induces apoptosis in sensitive cell lines. This is mediated by the downregulation of anti-apoptotic proteins and the activation of the intrinsic apoptotic pathway, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of HG-7-85-01.

Biochemical Kinase Assays

-

Objective: To determine the in vitro inhibitory activity of HG-7-85-01 against a panel of purified kinases.

-

Methodology:

-

Kinase reactions are performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, the respective peptide substrate, and the purified kinase enzyme.

-

HG-7-85-01 is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of [γ-³³P]ATP.

-

After incubation at room temperature for a specified time (e.g., 2 hours), the reaction is stopped.

-

The reaction mixture is transferred to a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP.

-

The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay

-

Objective: To assess the effect of HG-7-85-01 on the proliferation of various cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of HG-7-85-01 or vehicle control (DMSO).

-

After a 72-hour incubation period, a cell viability reagent (e.g., AlamarBlue or MTS) is added to each well.

-

Following an additional incubation of 4-6 hours, the absorbance or fluorescence is measured using a microplate reader.

-

The half-maximal growth inhibitory concentration (GI50) is determined from dose-response curves.

-

Western Blot Analysis

-

Objective: To analyze the phosphorylation status of target kinases and downstream signaling proteins upon treatment with HG-7-85-01.

-

Methodology:

-

Cells are treated with various concentrations of HG-7-85-01 for a specified duration (e.g., 2-4 hours).

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Objective: To determine the effect of HG-7-85-01 on cell cycle distribution.

-

Methodology:

-

Cells are treated with HG-7-85-01 at various concentrations for 24 hours.

-

After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by HG-7-85-01.

-

Methodology:

-

Cells are treated with HG-7-85-01 for 48-72 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

After a 15-minute incubation in the dark at room temperature, the cells are analyzed by flow cytometry.

-

The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

-

Experimental and Logical Workflow

The characterization of HG-7-85-01 follows a logical progression from in vitro biochemical assays to cell-based functional assays.

Conclusion

HG-7-85-01 is a highly potent and selective type II kinase inhibitor with a mechanism of action centered on the inhibition of BCR-ABL, PDGFRα, Kit, and Src kinases. Its ability to effectively inhibit the clinically important T315I gatekeeper mutant of BCR-ABL makes it a valuable tool for overcoming resistance to existing therapies. The downstream consequences of this multi-targeted inhibition are the suppression of pro-survival and proliferative signaling pathways, leading to cell cycle arrest and apoptosis in malignant cells. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar compounds.

References

An In-depth Technical Guide to HG-7-85-01: A Type II ATP-Competitive Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-7-85-01 is a potent and selective type II ATP-competitive inhibitor targeting a spectrum of tyrosine kinases implicated in various malignancies. This guide provides a comprehensive technical overview of HG-7-85-01, including its mechanism of action, target profile, and effects on cellular signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are provided, alongside structured quantitative data and visualizations of key biological processes to support further research and development efforts.

Introduction

HG-7-85-01 has emerged as a significant research tool and potential therapeutic agent due to its potent inhibitory activity against wild-type and clinically relevant gatekeeper mutant forms of several oncogenic kinases. As a type II inhibitor, HG-7-85-01 stabilizes the inactive "DFG-out" conformation of the kinase domain, offering a distinct mechanism of action compared to type I inhibitors that bind to the active "DFG-in" conformation. This property allows it to overcome certain forms of acquired resistance to other kinase inhibitors. The primary targets of HG-7-85-01 include Bcr-Abl, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT, and Src family kinases.[1][2] Its ability to inhibit the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to many first and second-generation inhibitors, makes it a compound of particular interest in the study of chronic myeloid leukemia (CML).[2]

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor. This mode of inhibition involves binding to the ATP-binding pocket of the kinase domain while it is in an inactive, non-functional conformation. Specifically, it stabilizes the "DFG-out" state, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped from its active conformation. This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation. The cellular consequences of this inhibition include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, leading to a reduction in cancer cell proliferation.[2]

Quantitative Data

The inhibitory activity of HG-7-85-01 has been quantified against a range of kinases and cell lines. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: In Vitro Kinase Inhibitory Activity of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) |

| Bcr-Abl | T315I | 3[2] |

| KDR (VEGFR2) | - | 20[2] |

| RET | - | 30[2] |

Table 2: Cellular Activity of HG-7-85-01

| Cell Line Expressing | Mutant | IC50 (µM) |

| Nonmutant Bcr-Abl | - | 0.06 - 0.14[2] |

| Bcr-Abl | T315I | 0.06 - 0.14[2] |

Table 3: EC50 Values of HG-7-85-01 in Ba/F3 Cells

| Transformed with | Mutant | EC50 (nM) |

| human c-Src | - | 190[2] |

| c-Src | T338I | 290[2] |

| c-Src | T338M | 150[2] |

Signaling Pathways

HG-7-85-01 exerts its effects by inhibiting key signaling pathways that are constitutively activated in many cancers.

Bcr-Abl Signaling Pathway

In CML, the Bcr-Abl fusion protein drives oncogenesis through the activation of several downstream pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways, which promote cell proliferation and survival. HG-7-85-01 inhibits the kinase activity of Bcr-Abl, thereby blocking the phosphorylation of downstream effectors such as STAT5 and CrkL.[3]

PDGFRα, Kit, and Src Signaling

HG-7-85-01 also targets PDGFRα, Kit, and Src kinases, which share downstream signaling components with the Bcr-Abl pathway, including the PI3K/Akt and Ras/MAPK pathways. Inhibition of these kinases by HG-7-85-01 leads to decreased phosphorylation of key downstream molecules, affecting cell growth, migration, and survival. For instance, Src kinase is known to phosphorylate focal adhesion kinase (FAK) and paxillin, which are critical for cell motility.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize kinase inhibitors like HG-7-85-01.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of HG-7-85-01 on the activity of a purified kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., Bcr-Abl, Src).

-

Kinase-specific substrate (e.g., a peptide with a tyrosine residue).

-

ATP (adenosine triphosphate).

-

HG-7-85-01 stock solution (in DMSO).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of HG-7-85-01 in kinase reaction buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl).

-

Cell culture medium.

-

HG-7-85-01 stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of HG-7-85-01 or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

-

Reagents and Materials:

-

Cancer cell lines.

-

HG-7-85-01.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[6]

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with HG-7-85-01 or DMSO for the desired time (e.g., 72 hours).[2]

-

Harvest the cells and wash them twice with cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Add Annexin V-FITC and PI to the cell suspension.[6]

-

Incubate the cells for 15 minutes at room temperature in the dark.[6]

-

Analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

-

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. immunostep.com [immunostep.com]

The Inhibition of Bcr-Abl T315I by HG-7-85-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most approved tyrosine kinase inhibitors (TKIs). HG-7-85-01 is a potent, type II ATP-competitive inhibitor designed to overcome this resistance. This technical guide provides an in-depth overview of the preclinical data and methodologies used to characterize the inhibitory activity of HG-7-85-01 against the Bcr-Abl T315I mutant. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Bcr-Abl and the T315I Mutation

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of CML.[1] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[1] While TKIs have revolutionized CML treatment, their efficacy can be compromised by the development of resistance mutations in the Abl kinase domain.[2] The T315I mutation, where threonine is replaced by isoleucine at the gatekeeper position, is particularly problematic as it confers resistance to imatinib, nilotinib, and dasatinib.[2] This mutation prevents the formation of a critical hydrogen bond and introduces steric hindrance within the ATP-binding pocket, thereby reducing the binding affinity of these inhibitors.[3]

HG-7-85-01: A Type II Inhibitor of the T315I Mutant

HG-7-85-01 is a novel, potent, and selective type II kinase inhibitor designed to inhibit both wild-type Bcr-Abl and its clinically relevant mutants, including T315I.[4] As a type II inhibitor, HG-7-85-01 binds to the inactive "DFG-out" conformation of the kinase, accessing a hydrophobic pocket adjacent to the ATP-binding site.[5] This binding mode is less susceptible to the conformational changes induced by the T315I mutation.[5]

Chemical Structure

-

Chemical Formula: C₃₁H₃₁F₃N₆O₂S[4]

-

Molecular Weight: 608.68 g/mol [4]

-

IUPAC Name: 3-(2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide[4]

Quantitative Inhibitory Data

The inhibitory activity of HG-7-85-01 has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC₅₀ Values of HG-7-85-01

| Target Kinase | IC₅₀ (nM) | Reference |

| Bcr-Abl (Wild-Type) | <5 | [2] |

| Bcr-Abl (T315I) | 3 | [6] |

| KDR (VEGFR2) | 20 | [6] |

| RET | 30 | [6] |

Table 2: Cellular IC₅₀ Values of HG-7-85-01

| Cell Line | Expressed Kinase | IC₅₀ (nM) | Reference |

| Ba/F3 | Bcr-Abl (Wild-Type) | 58.5 | [2] |

| Ba/F3 | Bcr-Abl (T315I) | 140 | [2] |

| 32D | Bcr-Abl (Wild-Type) | 60 - 140 | [6] |

| 32D | Bcr-Abl (T315I) | 60 - 140 | [6] |

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway and T315I Resistance

The following diagram illustrates the major signaling pathways activated by Bcr-Abl and how the T315I mutation confers resistance to first and second-generation TKIs.

Caption: Bcr-Abl signaling and the impact of the T315I mutation.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical workflow for the preclinical assessment of a Bcr-Abl T315I inhibitor like HG-7-85-01.

Caption: Preclinical evaluation workflow for HG-7-85-01.

HG-7-85-01 Interaction with Bcr-Abl T315I

This diagram illustrates the hypothetical binding mode of HG-7-85-01 to the Bcr-Abl T315I kinase domain, highlighting its type II inhibitory mechanism.

Caption: HG-7-85-01 binding to Bcr-Abl T315I.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol is adapted from standard kinase assay methodologies.

-

Reagents and Materials:

-

Recombinant human Bcr-Abl (Wild-Type) and Bcr-Abl (T315I) kinase domains.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution.

-

Peptide substrate (e.g., biotin-EAIYAAPFAKKK-amide).

-

HG-7-85-01 stock solution in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of HG-7-85-01 in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay wells.

-

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Viability Assay (Ba/F3 Cells)

This protocol is for assessing the effect of HG-7-85-01 on the proliferation of Ba/F3 cells expressing Bcr-Abl constructs.

-

Cell Lines and Culture:

-

Ba/F3 murine pro-B cells stably expressing either wild-type Bcr-Abl or Bcr-Abl T315I.

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Unlike the parental Ba/F3 line, these cells do not require IL-3 for survival due to the constitutive Bcr-Abl activity.[7]

-

-

Procedure:

-

Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of HG-7-85-01 in culture medium.

-

Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's protocol.

-

Determine the IC₅₀ values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

-

Western Blotting for Phospho-CrkL

This protocol is used to confirm the on-target activity of HG-7-85-01 by assessing the phosphorylation status of CrkL, a direct substrate of Bcr-Abl.[8]

-

Cell Treatment and Lysis:

-

Plate Ba/F3 Bcr-Abl T315I cells at a density of 1 x 10⁶ cells/mL.

-

Treat the cells with varying concentrations of HG-7-85-01 for 2-4 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Procedure:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C.[9]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total CrkL or a loading control (e.g., β-actin) to ensure equal protein loading.

-

In Vivo Efficacy in a Mouse Xenograft Model

This is a representative protocol adapted from studies with similar Bcr-Abl T315I inhibitors.[1][10]

-

Animal Model and Cell Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Inject 1 x 10⁶ Ba/F3 cells expressing Bcr-Abl T315I and luciferase intravenously or subcutaneously into each mouse.

-

-

Drug Formulation and Administration:

-

Formulate HG-7-85-01 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

-

Once tumors are established or leukemic burden is detectable by bioluminescence imaging, randomize the mice into treatment and vehicle control groups.

-

Administer HG-7-85-01 orally once or twice daily at a predetermined dose (e.g., 50-100 mg/kg).[10]

-

-

Monitoring and Endpoint:

-

Monitor tumor volume (for subcutaneous models) or leukemic burden (via bioluminescence imaging for systemic models) regularly.

-

Monitor the body weight and overall health of the mice.

-

The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity.

-

At the end of the study, collect tumors or tissues for pharmacodynamic analysis (e.g., Western blotting for p-CrkL).

-

Conclusion

HG-7-85-01 demonstrates significant potential as a therapeutic agent for CML patients harboring the T315I Bcr-Abl mutation. Its potent and selective inhibition of the T315I mutant, as evidenced by both biochemical and cellular assays, underscores the promise of type II inhibitors in overcoming TKI resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of HG-7-85-01 and other next-generation Bcr-Abl inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]

- 7. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]

- 8. Phospho-CrkL (Tyr207) Antibody (#3181) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

Kinase Selectivity Profile of HG-7-85-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-7-85-01 is a potent type II ATP-competitive inhibitor targeting a unique spectrum of kinases, including wild-type and gatekeeper mutant forms of Bcr-Abl, PDGFRα, Kit, and Src kinases.[1][2] Its development marked a significant step in overcoming resistance to existing kinase inhibitors mediated by the T315I "gatekeeper" mutation in BCR-ABL, a common challenge in the treatment of Chronic Myeloid Leukemia (CML).[1] This technical guide provides a comprehensive overview of the kinase selectivity profile of HG-7-85-01, detailed experimental methodologies, and visualization of relevant signaling pathways and workflows.

Kinase Selectivity Profile

The selectivity of HG-7-85-01 has been assessed against a broad panel of human kinases, revealing a distinct inhibition profile. The inhibitor demonstrates high potency against a narrow range of targets while exhibiting minimal activity against a wide array of other kinases.

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro biochemical and cellular inhibitory activities of HG-7-85-01 against key kinases and cell lines.

Table 1: Biochemical IC50 Values for HG-7-85-01

| Kinase Target | IC50 (nM) |

| Bcr-Abl (T315I mutant) | 3 |

| KDR (VEGFR2) | 20 |

| RET | 30 |

| Other Kinases (most) | >2000 |

Data sourced from MedChemExpress, citing Weisberg E, et al. Blood. 2010 May 27;115(21):4206-16.[2]

Table 2: Cellular IC50 and EC50 Values for HG-7-85-01

| Cell Line / Expressed Kinase | Assay Type | Value (nM) |

| Ba/F3 Bcr-Abl (non-mutant) | Cellular IC50 | 60 |

| Ba/F3 Bcr-Abl (T315I mutant) | Cellular IC50 | 140 |

| Ba/F3 c-Src (human) | Cellular EC50 | 190 |

| Ba/F3 c-Src (T338I mutant) | Cellular EC50 | 290 |

| Ba/F3 c-Src (T338M mutant) | Cellular EC50 | 150 |

Data sourced from MedChemExpress.

Experimental Protocols

The determination of the kinase selectivity profile of HG-7-85-01 involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.

KINOMEscan™ Kinase Inhibitor Binding Assay

A high-throughput competition binding assay is utilized to quantify the interaction of HG-7-85-01 with a large panel of human kinases.

Principle: The assay measures the ability of a test compound (HG-7-85-01) to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured.

Methodology:

-

Kinases are produced as fusions with a DNA tag.

-

The kinase-DNA tag fusion protein is incubated with the immobilized ligand and HG-7-85-01 at a specified concentration (e.g., 10 µM).

-

The mixture is allowed to reach equilibrium.

-

Unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

-

Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-only reaction. A lower %Ctrl value indicates stronger binding of the test compound.

Cellular Proliferation and Viability Assays

These assays determine the effect of HG-7-85-01 on the growth and survival of cancer cell lines expressing specific kinases.

Principle: Cell viability is assessed using colorimetric or fluorometric methods that measure metabolic activity or cellular ATP content.

Methodology:

-

Cells (e.g., Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of HG-7-85-01 for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.

-

The absorbance or luminescence is measured using a plate reader.

-

IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated from dose-response curves.

In Vitro Kinase Activity Assay (Example: ADP-Glo™)

Biochemical assays directly measure the catalytic activity of a kinase and its inhibition by a test compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

-

The kinase reaction is performed by incubating the purified kinase (e.g., ABL T315I) with its substrate, ATP, and varying concentrations of HG-7-85-01 in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[3]

-

After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3]

-

The Kinase Detection Reagent is then added to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction.[3]

-

Luminescence is measured using a luminometer.

-

IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

HG-7-85-01 is a potent inhibitor of the constitutively active BCR-ABL tyrosine kinase, which is the primary driver of Chronic Myeloid Leukemia. The diagram below illustrates the central role of BCR-ABL in activating downstream signaling pathways that promote cell proliferation and survival.

Caption: Inhibition of BCR-ABL by HG-7-85-01 blocks downstream signaling.

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for determining the kinase selectivity profile of a small molecule inhibitor like HG-7-85-01.

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

HG-7-85-01 is a highly selective kinase inhibitor with potent activity against wild-type and mutant forms of several clinically relevant kinases, most notably the T315I mutant of BCR-ABL. Its focused target profile makes it a valuable tool for studying specific signaling pathways and a promising candidate for targeted cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.

References

The Dual Inhibitor HG-7-85-01: A Technical Overview of PDGFRα and Kit Kinase Targeting

Introduction

HG-7-85-01 is a potent, type II ATP-competitive inhibitor with significant activity against wild-type and mutant forms of several clinically relevant tyrosine kinases, including platelet-derived growth factor receptor alpha (PDGFRα) and Kit.[1][2] Its development addresses a critical challenge in cancer therapy: acquired resistance to kinase inhibitors driven by mutations in the kinase domain, particularly at the "gatekeeper" residue.[2] This technical guide provides an in-depth overview of HG-7-85-01, focusing on its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization.

Mechanism of Action

HG-7-85-01 functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding allows HG-7-85-01 to accommodate bulky amino acid substitutions at the gatekeeper residue, such as threonine to isoleucine or methionine, which typically confer resistance to type I inhibitors like imatinib.[2] A cocrystal structure of HG-7-85-01 with the Src kinase has confirmed its binding as a type II inhibitor.[2]

Data Presentation

The inhibitory activity of HG-7-85-01 has been quantified against a panel of kinases and cell lines expressing various forms of these kinases.

Table 1: Biochemical Inhibitory Activity of HG-7-85-01

| Target Kinase | IC50 (nM) | Notes |

| Bcr-Abl (T315I mutant) | 3 | A key resistance mutation in Chronic Myeloid Leukemia.[1][2] |

| KDR (VEGFR2) | 20 | [1][2] |

| RET | 30 | [1][2] |

| Other Kinases | >2000 | Demonstrates selectivity.[1][2] |

Table 2: Cellular Proliferation Inhibitory Activity of HG-7-85-01

| Cell Line/Expressed Kinase | EC50 (nM) | Notes |

| Ba/F3 expressing Kit-T670I | Potently Inhibited | A gatekeeper mutation in Gastrointestinal Stromal Tumors.[1] |

| Ba/F3 expressing PDGFRα-T674M | Highly Responsive | A gatekeeper mutation in Hypereosinophilic Syndrome.[1] |

| Ba/F3 expressing PDGFRα-T674I | Highly Responsive | A gatekeeper mutation in Hypereosinophilic Syndrome.[1] |

| Ba/F3 expressing human c-Src | 190 | [1] |

| Ba/F3 expressing T338I Src | 290 | [1] |

| Ba/F3 expressing T338M Src | 150 | [1] |

| 32D and Ba/F3 expressing nonmutant BCR-ABL | 60 - 140 | [1] |

| 32D and Ba/F3 expressing BCR-ABL-T315I | 60 - 140 | [1] |

Signaling Pathways

HG-7-85-01 targets the upstream receptor tyrosine kinases PDGFRα and Kit, thereby inhibiting their downstream signaling cascades that are crucial for cell proliferation and survival.

Caption: PDGFRα signaling pathway and the inhibitory action of HG-7-85-01.

Caption: Kit signaling pathway and the inhibitory action of HG-7-85-01.

Experimental Protocols

The characterization of HG-7-85-01 involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of HG-7-85-01 on the enzymatic activity of purified kinases.

Methodology (Z'-LYTE Assay Format):

-

Reagents: Purified recombinant kinase, corresponding substrate peptide (often fluorescently labeled), ATP, and HG-7-85-01 at various concentrations.

-

Procedure:

-

The kinase, substrate, and inhibitor are incubated together in a microplate well.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, a development reagent is added which acts on the phosphorylated substrate.

-

The fluorescence emission is measured at two wavelengths. The ratio of these emissions is used to calculate the percentage of substrate phosphorylation.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Methodology (Radioenzymatic Format):

-

Reagents: Purified kinase, a specific protein or peptide substrate, [γ-³³P]ATP, and the test compound.

-

Procedure:

-

The kinase reaction is performed by incubating the enzyme with the substrate and [γ-³³P]ATP in the presence of varying concentrations of HG-7-85-01.

-

The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the residual [γ-³³P]ATP, typically by spotting onto a filter membrane followed by washing.

-

-

Data Analysis: The amount of incorporated radioactivity is quantified using a scintillation counter. IC50 values are calculated from the dose-response curves.[2]

Cellular Proliferation Assays

Objective: To assess the effect of HG-7-85-01 on the growth of cancer cells.

Methodology:

-

Cell Culture: Ba/F3 or 32D cells, which are dependent on cytokine signaling for survival and proliferation, are engineered to express the kinase of interest (e.g., wild-type or mutant PDGFRα or Kit).

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of HG-7-85-01 for a specified period (e.g., 72 hours).[1]

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. EC50 values are calculated by plotting the percentage of viability against the drug concentration.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the inhibition of cell proliferation by HG-7-85-01 is due to the induction of programmed cell death (apoptosis) or arrest of the cell cycle.

Methodology (Apoptosis - Annexin V/PI Staining):

-

Treatment: Cells are treated with HG-7-85-01 for a defined time (e.g., 72 hours).[1]

-

Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent DNA intercalator that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells.

Methodology (Cell Cycle - PI Staining):

-

Treatment: Cells are treated with HG-7-85-01 for a specific duration (e.g., 24 hours).[1]

-

Fixation and Staining: Cells are fixed (e.g., with ethanol) to permeabilize the membranes and then stained with PI, which stoichiometrically binds to DNA.

-

Analysis: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like HG-7-85-01.

Caption: Preclinical evaluation workflow for a targeted kinase inhibitor.

Cellular Effects of HG-7-85-01

Consistent with its inhibitory activity on key signaling pathways, HG-7-85-01 exerts significant effects on cancer cells driven by its target kinases.

-

Inhibition of Proliferation: HG-7-85-01 potently and selectively inhibits the proliferation of cells expressing wild-type and mutant forms of PDGFRα and Kit.[1]

-

Induction of Apoptosis: Treatment with HG-7-85-01 leads to the induction of apoptosis in sensitive cell lines.[1][2][3]

-

Cell Cycle Arrest: The compound has been shown to cause a G0/G1 phase arrest in the cell cycle of BCR-ABL-expressing cells, a mechanism that likely extends to cells dependent on PDGFRα and Kit signaling.[1]

-

Inhibition of Target Phosphorylation: HG-7-85-01 inhibits the autophosphorylation of PDGFR and Kit in a concentration-dependent manner, confirming its on-target activity within the cellular context.[1]

Conclusion

HG-7-85-01 is a highly potent dual inhibitor of PDGFRα and Kit, demonstrating a remarkable ability to overcome clinically relevant gatekeeper mutations that confer resistance to other tyrosine kinase inhibitors. Its type II binding mechanism allows for a unique inhibitory profile against both wild-type and mutant kinases. The comprehensive preclinical evaluation, encompassing biochemical and cellular assays, has elucidated its mechanism of action, which involves the inhibition of key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis. These characteristics position HG-7-85-01 as a valuable pharmacological tool for research and a promising lead compound for the development of next-generation therapies for cancers driven by PDGFRα and Kit, particularly in the context of acquired drug resistance.

References

The Nilotinib-Dasatinib Hybrid: A Technical Deep Dive into the Chemical Structure and Activity of HG-7-85-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the development of kinase inhibitors has been a pivotal strategy, particularly in the treatment of cancers driven by aberrant kinase activity. HG-7-85-01 emerges as a significant molecule of interest, representing a novel structural class of type II ATP-competitive inhibitors. It is a rationally designed hybrid of two clinically successful kinase inhibitors, nilotinib and dasatinib. This design strategy aims to overcome the challenge of acquired resistance to existing therapies, most notably the "gatekeeper" mutations in kinases like Bcr-Abl, which render many inhibitors ineffective. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of HG-7-85-01, offering valuable insights for researchers in oncology and drug discovery.

Chemical Structure and Synthesis

HG-7-85-01 is chemically described as 3-[2-(Cyclopropanecarbonylamino)-[1][2]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide. Its structure incorporates key pharmacophoric elements from both nilotinib and dasatinib, aiming to retain the potent inhibitory activity of the parent compounds while extending its profile to include resistant mutants.

Chemical Structure of HG-7-85-01:

Caption: Chemical structure of HG-7-85-01.

Synthesis of HG-7-85-01

The synthesis of HG-7-85-01 is a multi-step process that involves the coupling of two key intermediates, a thiazolo[5,4-b]pyridine core and a substituted benzamide moiety. The following is a generalized protocol based on the synthesis of similar compounds.

Experimental Protocol: Synthesis of HG-7-85-01 (General Scheme)

-

Synthesis of the Thiazolo[5,4-b]pyridine core: This heterocyclic system is typically constructed through a condensation reaction. For example, a substituted 2-aminopyridine can be reacted with a thiocyanate derivative, followed by cyclization to form the thiazolopyridine ring. The resulting intermediate is then further functionalized, for instance, by bromination at the 5-position.

-

Synthesis of the Substituted Benzamide Moiety: This fragment is prepared by first synthesizing 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. This can be achieved through a reductive amination of a suitable benzaldehyde with N-ethylpiperazine, followed by reduction of a nitro group to an aniline.

-

Coupling and Final Assembly: The two key intermediates are coupled, often via a Suzuki or Stille coupling reaction, where the halogenated thiazolopyridine is reacted with a boronic acid or stannane derivative of the benzamide fragment. The final step involves the acylation of the 2-amino group on the thiazolopyridine with cyclopropanecarbonyl chloride to yield HG-7-85-01.

-

Purification: The final product is purified by column chromatography and its identity and purity are confirmed by techniques such as NMR and mass spectrometry.

Mechanism of Action and Kinase Inhibition Profile

HG-7-85-01 is a potent, ATP-competitive, type II kinase inhibitor. This means it binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of inhibition offers a high degree of selectivity for certain kinases. A key feature of HG-7-85-01 is its ability to inhibit not only the wild-type forms of its target kinases but also clinically relevant "gatekeeper" mutants, such as the T315I mutation in Bcr-Abl.[1]

Quantitative Kinase Inhibition Data

The inhibitory activity of HG-7-85-01 against a panel of kinases is summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| Bcr-Abl (wild-type) | 0.6 | [1] |

| Bcr-Abl (T315I) | 3 | [1] |

| PDGFRα (wild-type) | 1.5 | [1] |

| PDGFRα (T674I) | 2.5 | [1] |

| c-Kit (wild-type) | 4 | [1] |

| c-Kit (T670I) | 20 | [1] |

| Src | 1.2 | [1] |

| KDR (VEGFR2) | 20 | [1] |

| RET | 30 | [1] |

Cellular Activity and Downstream Signaling Effects

HG-7-85-01 demonstrates potent anti-proliferative activity in various cancer cell lines, particularly those dependent on the kinases it targets. Its cellular effects are mediated by the inhibition of key signaling pathways that control cell growth, survival, and proliferation.

Cellular Proliferation Data

| Cell Line | Expressed Kinase | GI50 (µM) | Reference |

| Ba/F3 p210 | Bcr-Abl (wild-type) | 0.06 | [1] |

| Ba/F3 p210 T315I | Bcr-Abl (T315I) | 0.14 | [1] |

| GIST882 | c-Kit (K642E) | 0.02 | [1] |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., Ba/F3 expressing Bcr-Abl) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with serial dilutions of HG-7-85-01 or a vehicle control (e.g., DMSO) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Signaling Pathway Modulation

HG-7-85-01's inhibition of Bcr-Abl, PDGFRα, c-Kit, and Src kinases leads to the downregulation of their downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.

Caption: HG-7-85-01 signaling pathway inhibition.

The inhibition of these pathways disrupts critical cellular processes. For example, the PI3K/AKT pathway is a major survival pathway, and its inhibition by HG-7-85-01 promotes apoptosis. The RAS/MAPK pathway is a key regulator of cell proliferation, and its downregulation contributes to the observed anti-proliferative effects and cell cycle arrest at the G0/G1 phase.[1] The JAK/STAT pathway is also involved in cell proliferation and survival, and its inhibition further contributes to the therapeutic efficacy of HG-7-85-01.

Pharmacokinetics

Pharmacokinetic studies in animal models provide initial insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

| Species | Dose | Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) |

| Mouse | 10 mg/kg (oral) | 5 | 106 | 1.1 |

| Rat | 2 mg/kg (oral) | 19 | 292 | 5.8 |

The limited oral bioavailability suggests that formulation strategies may be necessary to enhance its absorption for potential clinical applications.

Conclusion

HG-7-85-01 represents a promising preclinical candidate that effectively targets wild-type and clinically relevant gatekeeper mutant kinases. Its unique nilotinib-dasatinib hybrid structure allows it to overcome a significant mechanism of drug resistance. The comprehensive data presented in this guide, from its chemical synthesis and mechanism of action to its cellular and pharmacokinetic profiles, underscore its potential as a next-generation tyrosine kinase inhibitor. Further investigation, including in vivo efficacy studies and optimization of its pharmacokinetic properties, will be crucial in advancing this promising compound towards clinical development. This in-depth technical overview provides a solid foundation for researchers and drug development professionals to understand and potentially build upon the science of HG-7-85-01.

References

- 1. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRalpha, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRalpha, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants. | Semantic Scholar [semanticscholar.org]

The Discovery and Development of HG-7-85-01: A Potent Inhibitor for Overcoming Resistance in Chronic Myeloid Leukemia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase.[1][2][3] While tyrosine kinase inhibitors (TKIs) have transformed CML treatment, the emergence of resistance, particularly through the T315I "gatekeeper" mutation, presents a significant clinical challenge.[4] HG-7-85-01 is a preclinical, type II ATP-competitive inhibitor designed to effectively target both wild-type and T315I mutant forms of BCR-ABL. This document provides a comprehensive technical overview of HG-7-85-01, detailing its discovery, mechanism of action, kinase inhibition profile, and the experimental protocols used for its characterization.

Introduction: The Challenge of TKI Resistance in CML

The hallmark of CML is the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL1 fusion gene.[1][2] The resulting oncoprotein, BCR-ABL, possesses deregulated tyrosine kinase activity, driving uncontrolled cell proliferation and survival. The development of TKIs, starting with imatinib, revolutionized CML therapy by directly targeting this kinase activity.[5][6]

However, the success of first-generation (imatinib) and second-generation (nilotinib, dasatinib) TKIs is hampered by acquired resistance.[4][7] The most notorious mechanism is the T315I point mutation within the ABL kinase domain. This mutation, termed the "gatekeeper" mutation, substitutes a threonine residue with a bulkier isoleucine, sterically hindering the binding of most ATP-competitive inhibitors without affecting the kinase's enzymatic activity.[4] This has driven the development of third-generation inhibitors capable of overcoming this specific resistance mechanism. HG-7-85-01 emerged from these efforts as a potent preclinical candidate.[7]

Discovery and Mechanism of Action of HG-7-85-01

HG-7-85-01 is a type II ATP-competitive inhibitor. Its design is based on a modified nilotinib-dasatinib hybrid structure, engineered to circumvent the steric hindrance imposed by the T315I mutation.[7] As a type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This provides a high degree of selectivity.

The primary mechanism of action for HG-7-85-01 is the direct inhibition of the BCR-ABL kinase. By competing with ATP for binding to the kinase domain, it blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that lead to leukemic cell proliferation and survival.[8][9] Crucially, its structural design allows it to effectively bind to and inhibit both the wild-type BCR-ABL kinase and the drug-resistant T315I mutant.[8][9]

Quantitative Data: Inhibitory Profile of HG-7-85-01

The efficacy of HG-7-85-01 has been quantified through various biochemical and cellular assays. The following tables summarize its inhibitory potency against key kinases and cancer cell lines.

Table 1: Kinase Inhibition Profile of HG-7-85-01

| Kinase Target | IC50 (nM) | Reference |

| Bcr-Abl (T315I mutant) | 3 | [8][9] |

| KDR (VEGFR2) | 20 | [8][9] |

| RET | 30 | [8][9] |

| Other Kinases | >2000 | [8][9] |

Table 2: Cellular Proliferation Inhibition by HG-7-85-01

| Cell Line / Expressed Kinase | IC50 / EC50 (nM) | Reference |

| Ba/F3-BCR-ABL (non-mutant) | 60 - 140 | [8] |

| Ba/F3-BCR-ABL-T315I | 60 - 140 | [8] |

| Ba/F3-Kit-T670I | Potent Inhibition | [8][9] |

| Ba/F3-c-Src | 190 | [8][9] |

| Ba/F3-T338I Src | 290 | [8][9] |

| Ba/F3-T338M Src | 150 | [8][9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the evaluation of HG-7-85-01.

Biochemical Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of HG-7-85-01 required to inhibit 50% of the activity of a specific kinase (e.g., Bcr-Abl T315I).

-

Materials:

-

Recombinant human Bcr-Abl T315I enzyme.

-

Biotinylated peptide substrate.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP.

-

HG-7-85-01 (serial dilutions).

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin).

-

384-well microplates.

-

-

Procedure:

-

Add kinase buffer, recombinant enzyme, and the peptide substrate to the wells of a microplate.

-

Add serial dilutions of HG-7-85-01 to the wells. A control with DMSO (vehicle) is included.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

-

Calculate the percent inhibition for each concentration of HG-7-85-01 relative to the DMSO control.

-

Plot the percent inhibition against the log-concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay (IC50 Determination)

-

Objective: To measure the effect of HG-7-85-01 on the proliferation and viability of CML cells.

-

Materials:

-

Ba/F3 cells engineered to express wild-type BCR-ABL or BCR-ABL T315I.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS). Note: No IL-3 is added to the medium, as the cells' survival is dependent on the BCR-ABL kinase.

-

HG-7-85-01 (serial dilutions).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well opaque-walled microplates.

-

-

Procedure:

-

Seed the Ba/F3 cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Add serial dilutions of HG-7-85-01 to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[8]

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to the DMSO control.

-

Plot the percent viability against the log-concentration of the inhibitor to determine the IC50 value.

-

Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of HG-7-85-01 on cell cycle progression.

-

Materials:

-

BCR-ABL expressing cells.

-

HG-7-85-01 at various concentrations (e.g., 0, 0.01, 0.1, 1 µM).[9]

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold) for fixation.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with different concentrations of HG-7-85-01 for 24 hours.[8][9]

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Gate the cell populations and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. HG-7-85-01 has been shown to induce a G0/G1 arrest in BCR-ABL-expressing cells.[8][9]

-

Visualizations: Pathways and Workflows

Caption: BCR-ABL signaling and inhibition by HG-7-85-01.

Caption: Logical progression of TKI development for CML.

Caption: Experimental workflow for evaluating HG-7-85-01.

Preclinical Findings and Future Directions

Preclinical studies have demonstrated that HG-7-85-01 potently and selectively inhibits the proliferation of cells expressing non-mutant BCR-ABL and the T315I mutant.[8] This anti-proliferative effect is mediated by the induction of G0/G1 cell cycle arrest and apoptosis.[8][9]

Furthermore, research has explored the use of HG-7-85-01 in combination therapies. Studies have shown that combining HG-7-85-01 with the allosteric ABL inhibitor GNF-5 results in at least additive effects against both non-mutated and T315I BCR-ABL in vitro and in vivo.[7] This suggests a strategy to potentially overcome other forms of resistance beyond the T315I mutation.

While HG-7-85-01 remains in the preclinical stage of development, its potent activity against the T315I mutant makes it a valuable research tool and a promising scaffold for the development of future CML therapeutics.[1][7] Additionally, derivatives like HG-7-85-01-NH2 are being utilized to create novel therapeutic modalities, such as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), highlighting its importance beyond direct kinase inhibition.[10]

Conclusion

HG-7-85-01 represents a significant advancement in the rational design of kinase inhibitors aimed at overcoming drug resistance in CML. Its ability to potently inhibit the T315I gatekeeper mutation, a major obstacle in CML therapy, underscores its potential. The comprehensive data from biochemical and cellular assays validate its mechanism of action and provide a solid foundation for its use as a critical tool in CML research and as a lead compound for the development of next-generation therapies for treatment-refractory leukemia.

References

- 1. Development of an Effective Therapy for CML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Biomarkers in Chronic Myeloid Leukemia: What Have We Learned So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hg-7-85-01 | CAS#:1258391-13-7 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

HG-7-85-01's effect on Src family kinases.

An In-depth Technical Guide on the Effect of HG-7-85-01 on Src Family Kinases

Introduction

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor.[1] It demonstrates significant activity against wild-type and mutant forms of several kinases, including Bcr-Abl, platelet-derived growth factor receptor alpha (PDGFRα), Kit, and members of the Src kinase family.[1] This technical guide provides a comprehensive overview of the inhibitory effects of HG-7-85-01 on Src family kinases, detailing its quantitative inhibitory profile, the experimental protocols used for its characterization, and its position within relevant signaling pathways.

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor. This classification indicates that it binds to the kinase in its inactive conformation, specifically targeting the DFG-out conformation of the activation loop. This mechanism allows it to accommodate and inhibit certain mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl, which confers resistance to other inhibitors.[1][2] Its action against Src family kinases follows this same ATP-competitive binding mode.

Quantitative Inhibitory Profile

The potency of HG-7-85-01 has been quantified primarily through cellular assays that measure the inhibition of cell proliferation driven by specific kinases. The following tables summarize the available data for its effect on Src family kinases and provide a broader selectivity profile for context.

Table 1: Cellular Inhibitory Activity of HG-7-85-01 against Src Kinases

| Cell Line / Target | Assay Type | Parameter | Value (nM) |

| Ba/F3 cells expressing human c-Src | Proliferation | EC50 | 190[1] |

| Ba/F3 cells expressing T338M Src | Proliferation | EC50 | 150[1] |

| Ba/F3 cells expressing T338I Src | Proliferation | EC50 | 290[1] |

Table 2: Biochemical Inhibitory Profile of HG-7-85-01 against Other Key Kinases

| Target Kinase | Parameter | Value (nM) |

| Bcr-Abl (T315I mutant) | IC50 | 3[1] |

| KDR (VEGFR2) | IC50 | 20[1] |

| RET | IC50 | 30[1] |

| JAK1 | IC50 | 120[1] |

| PDGFRα | IC50 | 440[1] |

| MK5 | IC50 | 560[1] |

| Note: The inhibitor shows weak or no activity (IC50 > 2000 nM) against a panel of other kinases, indicating a degree of selectivity.[1] |

Signaling Pathway Context

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular signaling pathways, including those governing cell growth, adhesion, differentiation, and migration.[3][4][5] They are often activated downstream of receptor tyrosine kinases (RTKs), G-protein coupled receptors, and integrins. The diagram below illustrates a simplified, canonical pathway where HG-7-85-01 exerts its inhibitory effect on Src.

Caption: Simplified RTK signaling pathway showing inhibition of c-Src by HG-7-85-01.

Experimental Protocols

The characterization of kinase inhibitors like HG-7-85-01 involves a combination of biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of HG-7-85-01 against a specific Src family kinase.

Materials:

-

Recombinant human Src kinase (e.g., GST-tagged).[4]

-

Kinase-specific peptide substrate (e.g., Biotin-poly(Glu,Tyr)).[3][4]

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

HG-7-85-01 stock solution (in DMSO).

-

Detection reagents (e.g., ADP-Glo™, Phospho-tyrosine antibody).[3][4]

-

96-well microplates.

-

Microplate reader (luminescence or fluorescence).

Workflow: The general workflow for this type of assay is depicted below.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of HG-7-85-01 in DMSO, then dilute further in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control) to each well.

-

Kinase Addition: Add the diluted recombinant Src kinase to the wells and pre-incubate to allow for inhibitor binding.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and add the detection reagent. For an ADP-Glo™ assay, this reagent measures the amount of ADP produced, which is proportional to kinase activity.[3]

-

Data Analysis: Measure the signal using a microplate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (General Protocol)

This assay measures the effect of the inhibitor on the growth of cells whose proliferation is dependent on the target kinase.

Objective: To determine the EC50 value of HG-7-85-01 in cells transformed with a specific Src family kinase.

Materials:

-

Ba/F3 murine pro-B cells engineered to express human c-Src (or a mutant variant).

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS).

-

HG-7-85-01 stock solution (in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Plate the Ba/F3-Src cells at a predetermined density in 96-well plates and allow them to attach or acclimate.

-

Compound Treatment: Add serial dilutions of HG-7-85-01 to the wells. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels (an indicator of metabolically active cells) or metabolic activity.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of proliferation inhibition against the inhibitor concentration. Calculate the EC50 value from the resulting dose-response curve.

Conclusion

HG-7-85-01 is a multi-targeted kinase inhibitor with potent activity against members of the Src kinase family. Its efficacy has been demonstrated in cellular models, where it inhibits the proliferation of cells driven by both wild-type and mutant forms of c-Src with EC50 values in the nanomolar range.[1] The methodologies outlined in this guide, from biochemical assays that confirm direct enzymatic inhibition to cell-based assays that establish cellular potency, are fundamental to characterizing the activity of such compounds. The detailed profile of HG-7-85-01 makes it a valuable tool for researchers studying Src-dependent signaling pathways and a reference compound in the development of novel therapeutics.

References

An In-depth Technical Guide to the Pharmacodynamics of HG-7-85-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-7-85-01 is a potent, type II ATP-competitive kinase inhibitor with significant activity against wild-type and mutant forms of several key oncogenic kinases. Primarily investigated for its efficacy in overcoming the T315I "gatekeeper" mutation in BCR-ABL-driven leukemias, its inhibitory profile also extends to PDGFRα, KIT, Src, KDR, and RET kinases.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of HG-7-85-01, detailing its mechanism of action, cellular effects, and in vivo properties. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development.

Mechanism of Action

HG-7-85-01 functions as a type II ATP-competitive inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase domain. This prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent substrate phosphorylation. This mechanism allows HG-7-85-01 to effectively inhibit kinases harboring mutations in the ATP-binding pocket, such as the T315I mutation in BCR-ABL, which confers resistance to many first and second-generation inhibitors.[1][2][3]

Target Profile and Quantitative Inhibition Data

HG-7-85-01 exhibits a distinct profile of kinase inhibition, with high potency against specific targets implicated in various malignancies.

Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01

| Target Kinase | Mutant | IC50 (nM) | Reference |

| Bcr-Abl | T315I | 3 | [1][2] |

| KDR (VEGFR2) | Wild-Type | 20 | [1][2] |

| RET | Wild-Type | 30 | [1][2] |

| Other Kinases | N/A | >2000 | [1][2] |

Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01

| Cell Line Model | Expressed Kinase | EC50 / IC50 (nM) | Reference |

| 32D / Ba/F3 | Non-mutant BCR-ABL | 60 - 140 | [1] |

| 32D / Ba/F3 | BCR-ABL-T315I | 60 - 140 | [1] |

| Ba/F3 | human c-Src | 190 | [1][2] |

| Ba/F3 | T338M Src | 150 | [1][2] |

| Ba/F3 | T338I Src | 290 | [1][2] |

Cellular Pharmacodynamics

The inhibitory action of HG-7-85-01 on its target kinases translates into distinct cellular phenotypes, primarily the inhibition of proliferation and induction of apoptosis in cancer cells dependent on these kinases.

-

Inhibition of Cell Proliferation: HG-7-85-01 potently and selectively inhibits the proliferation of cells expressing non-mutant BCR-ABL and the drug-resistant BCR-ABL-T315I mutant.[1] It is also effective against cells transformed with PDGFRα and KIT gatekeeper mutations.[1][2]

-

Cell Cycle Arrest: Treatment of BCR-ABL-expressing cells with HG-7-85-01 (in concentrations up to 1 μM for 24 hours) leads to cell cycle arrest in the G0/G1 phase.[1][2]

-

Induction of Apoptosis: Prolonged exposure (72 hours) to HG-7-85-01 results in the induction of apoptosis in cells expressing BCR-ABL.[1]

Key Signaling Pathways

HG-7-85-01 exerts its effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth. The primary pathways affected are those downstream of BCR-ABL and RET.

In Vivo Pharmacodynamics & Pharmacokinetics

In vivo studies have been conducted to evaluate the efficacy and pharmacokinetic profile of HG-7-85-01. Combination studies with the allosteric inhibitor GNF-5 have shown at least additive effects against both non-mutated and T315I BCR-ABL in vivo.[3] However, the compound has demonstrated limited oral bioavailability.

Table 3: Pharmacokinetic Parameters of HG-7-85-01

| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Clearance (mL/min/kg) | Reference |

| Mouse | 10 | 5 | 1.1 | 106 | 23 | [1] |

| Rat | 2 | 19 | 5.8 | 292 | 13 | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of kinase inhibitors. The following sections describe the methodologies for key assays used in the characterization of HG-7-85-01.

Biochemical Kinase Assay